1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol is a chemical compound with the molecular formula C9H8Cl2F2O It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a hydroxyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol typically involves the reaction of 2,4-difluorobenzene with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride (SOCl2) to introduce chlorine atoms into the aromatic ring, followed by the addition of a propanol derivative to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions
1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove chlorine or fluorine atoms.
Substitution: Chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or defluorinated derivatives.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-2-(2,4-difluorophenyl)-2-propanone: Similar structure but with a ketone group instead of a hydroxyl group.
1,3-Dichloro-2-(2,4-difluorophenyl)-2-propane: Lacks the hydroxyl group, making it less reactive in certain reactions.
2,4-Difluorobenzene: The parent compound without the propanol backbone.
Uniqueness
1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol is unique due to the combination of chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxyl group also allows for additional functionalization and derivatization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H8Cl2F2O |
---|---|
Molecular Weight |
241.06 g/mol |
IUPAC Name |
1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H8Cl2F2O/c10-4-9(14,5-11)7-2-1-6(12)3-8(7)13/h1-3,14H,4-5H2 |
InChI Key |
NRCNSTHCKMDNIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CCl)(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.